molecular formula C5H11NO2 B029077 4-(Methylamino)butanoic acid CAS No. 1119-48-8

4-(Methylamino)butanoic acid

Cat. No. B029077
CAS RN: 1119-48-8
M. Wt: 117.15 g/mol
InChI Key: AOKCDAVWJLOAHG-UHFFFAOYSA-N
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Description

4-(Methylamino)butanoic acid, also known as N-Methyl-4-aminobutyric Acid, is a derivative of gamma-aminobutyric acid (GABA). It has a linear formula of C5H11NO2 and a molecular weight of 117.149 . It is functionally related to butyric acid and gamma-aminobutyric acid . It is also a product of nicotine catabolism in bacteria .


Synthesis Analysis

The synthesis of 4-(Methylamino)butanoic acid has been detailed in various studies, demonstrating optimized reaction pathways that could be relevant for industrial applications, including pharmaceuticals and chemicals.


Molecular Structure Analysis

The molecular structure of 4-(Methylamino)butanoic acid consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is AOKCDAVWJLOAHG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Methylamino)butanoic acid are not detailed in the search results, it’s worth noting that this compound is a derivative of GABA and is involved in nicotine catabolism in bacteria .


Physical And Chemical Properties Analysis

4-(Methylamino)butanoic acid has a molecular weight of 117.149 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Peptide Synthesis

“4-(Methylamino)butanoic acid” is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.

Nicotine Catabolism

This compound is a product of nicotine catabolism in bacteria . Nicotine catabolism is the process by which nicotine, a harmful substance found in tobacco, is broken down into smaller, less harmful substances by bacteria.

Inhibition of L-Carnitine β-Oxidation

“4-(Methylamino)butanoic acid” inhibits L-Carnitine from undergoing β-oxidation in mammals . β-oxidation is a metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy.

Safety and Hazards

Safety data sheets suggest that 4-(Methylamino)butanoic acid may cause serious eye irritation and could be toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKCDAVWJLOAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073250
Record name Butanoic acid, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119-48-8
Record name 4-(Methylamino)butyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylamino)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1119-48-8
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Record name N-METHYL-.GAMMA.-AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-(Methylamino)butanoic acid connected to the study of enzymes?

A1: 4-(Methylamino)butanoic acid (N-MeGABA) is a hydrolysis product of N-methyl-2-pyrrolidinone (NMP) []. Interestingly, N-MeGABA was identified as a product formed during the investigation of human γ-butyrobetaine hydroxylase (BBOX) []. This enzyme, crucial for L-carnitine biosynthesis, unexpectedly catalyzed a complex reaction involving a substrate analog, 3-(2,2,2-Trimethylhydrazinium)propionate (THP) []. This reaction resulted in the formation of N-MeGABA, highlighting the enzyme's ability to perform a Stevens-type rearrangement, a finding that could be valuable for designing BBOX inhibitors [].

Q2: What is known about the synthesis of 4-(Methylamino)butanoic acid?

A2: Several research papers detail the synthesis of 4-(Methylamino)butanoic acid. One method utilizes N-methyl-pyrrolidone as a starting material, reacting it with hydrochloric acid to yield 4-(methylamino)butanoic acid salts []. This intermediate can be further reacted with thiourea dioxide to produce 4-methylguanidine butyric acid []. Another approach employs thiourea trioxide, synthesized from thiourea and hydrogen peroxide, which then reacts with 4-(methylamino)butanoic acid salts to achieve the target molecule [].

Q3: What analytical techniques are used to characterize 4-(Methylamino)butanoic acid?

A3: The synthesized 4-(methylamino)butanoic acid and its intermediates are typically characterized using spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques help confirm the chemical structure and purity of the synthesized compounds. Additionally, elemental analysis (EA) can be employed to verify the elemental composition of the synthesized 4-(methylamino)butanoic acid salts [].

Q4: Has the mutagenicity of 4-(Methylamino)butanoic acid been investigated?

A4: Yes, the potential mutagenicity of N-MeGABA was assessed using the Ames Salmonella/microsome assay, a widely recognized test for identifying mutagenic substances []. This study evaluated N-MeGABA across various Salmonella strains, both with and without metabolic activation []. While some minor responses were observed in certain strains, a clear dose-response relationship wasn't established, suggesting that N-MeGABA may not possess significant mutagenic potential under the tested conditions [].

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